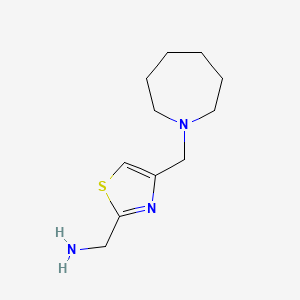
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine is a compound with the molecular formula C11H19N3S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an azepane ring, a seven-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the azepane moiety. One common synthetic route involves the reaction of a thiazole precursor with an azepane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification through crystallization or chromatography to ensure the high purity of the final product. The choice of reagents and conditions is optimized to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated thiazole derivatives, amines, thiols, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
科学的研究の応用
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the azepane ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-Methylthiazol-2-yl)methanamine: A simpler analog with a methyl group instead of the azepane ring.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents, such as 4-phenylthiazole or 2-aminothiazole.
Azepane derivatives: Compounds containing the azepane ring with different functional groups, such as azepane-1-carboxylic acid or azepane-1-amine.
Uniqueness
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine is unique due to the combination of the thiazole and azepane rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and ability to interact with multiple biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H19N3S |
|---|---|
分子量 |
225.36 g/mol |
IUPAC名 |
[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H19N3S/c12-7-11-13-10(9-15-11)8-14-5-3-1-2-4-6-14/h9H,1-8,12H2 |
InChIキー |
YOECCPJYMVDKDV-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CC2=CSC(=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


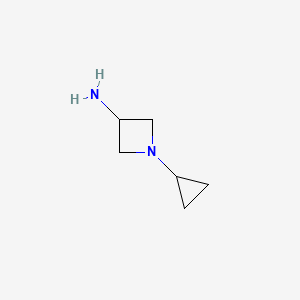
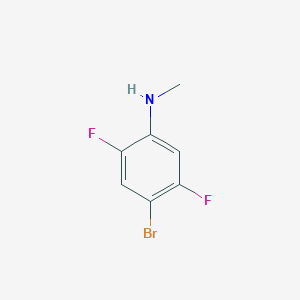
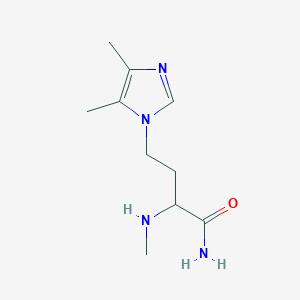
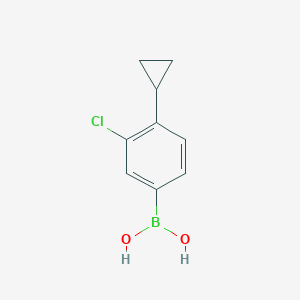
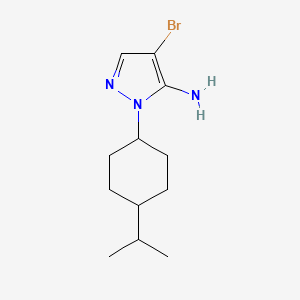
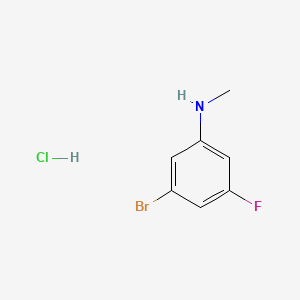
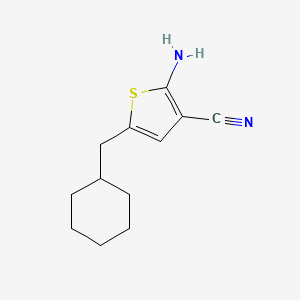
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
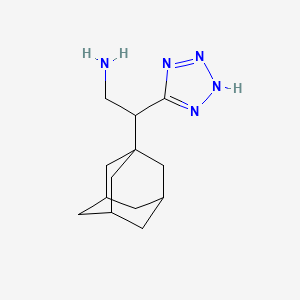
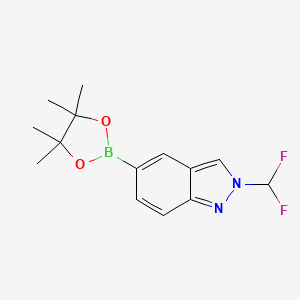

![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
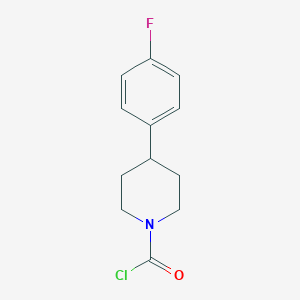
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
